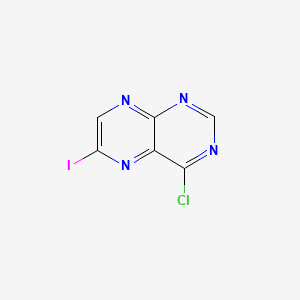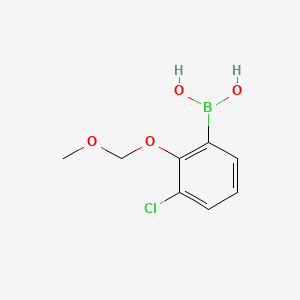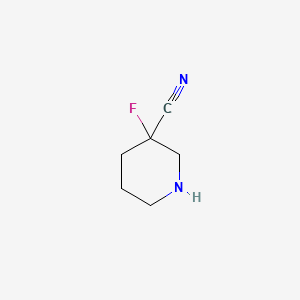
3-Fluoropiperidine-3-carbonitrile
Übersicht
Beschreibung
3-Fluoropiperidine-3-carbonitrile is a chemical compound with the molecular formula C6H9FN2. It has a molecular weight of 128.15 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Fluoropiperidine-3-carbonitrile consists of six carbon atoms, nine hydrogen atoms, one nitrogen atom, and one fluorine atom . More detailed structural analysis would require techniques such as NMR, HPLC, LC-MS, UPLC, etc .Physical And Chemical Properties Analysis
3-Fluoropiperidine-3-carbonitrile has a molecular weight of 128.15 and a molecular formula of C6H9FN2 . Additional physical and chemical properties such as melting point, boiling point, and density would require specific experimental measurements .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
3-Fluoropiperidine-3-carbonitrile derivatives serve as critical building blocks in the development of pharmaceutical compounds. For example, the synthesis of 3-Aminomethyl-3-fluoropiperidines involves the transformation of ethyl 3-chloropropyl-2-cyanoacetate into N-alkyl-5-chloro-2-cyano-2-fluoropentanamides, leading to compounds with potential medicinal chemistry applications (Van Hende et al., 2009). These compounds are considered valuable for constructing pharmacologically active molecules that can interact selectively with biological targets.
Synthesis of Fluorescent Compounds
3-Fluoropiperidine-3-carbonitrile derivatives are also integral in synthesizing fluorescent compounds, which are used in biochemical assays, cellular imaging, and as molecular probes. The study on the synthesis of fluorescent 3,8-Disubstituted-3H-Imidazo[4,5-a]Acridine-11-Carbonitriles, which exhibit high quantum yields, underscores the role of such derivatives in developing new fluorescent materials with potential applications in biological research (Zonozi et al., 2016).
Materials Science
In the realm of materials science, 3-Fluoropiperidine-3-carbonitrile derivatives have contributed to the synthesis of novel materials with unique properties. For instance, the design and synthesis of pyridine-carbonitrile (PPC) fluorophores with amine-type donors exhibit exceptional photoluminescence quantum yields, highlighting their utility in creating high-efficiency organic light-emitting diodes (OLEDs) and other photonic devices (Chen et al., 2022).
Organic Synthesis and Catalysis
The versatility of 3-Fluoropiperidine-3-carbonitrile is further evidenced in organic synthesis, where its derivatives are used to catalyze or facilitate chemical reactions. Research on silver-mediated palladium-catalyzed direct C-H arylation of 3-bromoisothiazole-4-carbonitrile demonstrates the potential of these compounds in developing novel synthetic methodologies that can streamline the production of complex organic molecules (Ioannidou & Koutentis, 2011).
Corrosion Inhibition
Additionally, pyrazolopyridine derivatives synthesized from 3-Fluoropiperidine-3-carbonitrile analogs have been evaluated as corrosion inhibitors for mild steel in acidic conditions, showcasing the chemical's utility beyond pharmaceuticals into industrial applications (Dandia et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-fluoropiperidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2/c7-6(4-8)2-1-3-9-5-6/h9H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVZNKHRRHEQRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropiperidine-3-carbonitrile | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3,4,5,6-pentachlorophenyl) (2R)-3-[[(2R)-3-oxo-3-(2,3,4,5,6-pentachlorophenoxy)-2-(phenylmethoxycarbonylamino)propyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B577763.png)



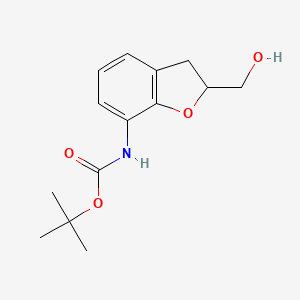

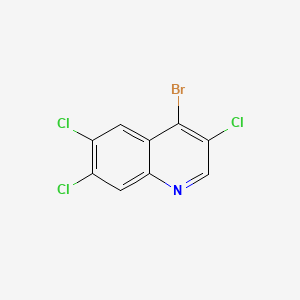

![4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B577774.png)

